

# In-Depth Technical Guide: Antifungal Properties of Omiganan Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Omiganan**, a synthetic cationic antimicrobial peptide, has demonstrated significant antifungal activity against a broad spectrum of Candida species, including both common and drugresistant strains. This technical guide provides a comprehensive overview of the current scientific data on **Omiganan**'s efficacy against Candida, detailing its mechanism of action, in vitro and in vivo activity, and its potential in combination therapies. The information is presented with clearly structured data tables, detailed experimental protocols, and visualizations to support research and development efforts in the field of antifungal drug discovery.

### **Introduction to Omiganan**

Omiganan is a 12-amino-acid synthetic peptide analog of indolicidin, an antimicrobial peptide isolated from bovine neutrophils.[1] It is characterized by its cationic nature, which is crucial for its interaction with the negatively charged components of microbial cell membranes.[1]

Omiganan has been investigated in various clinical trials for topical applications, such as for the prevention of catheter-related infections and the treatment of skin conditions.[2][3] Its broad-spectrum activity extends to clinically relevant yeasts, most notably Candida species, which are a leading cause of opportunistic fungal infections worldwide.[2][3]

### **Mechanism of Action**



### Foundational & Exploratory

Check Availability & Pricing

The primary antifungal mechanism of **Omiganan** against Candida species is the rapid disruption of the fungal cell membrane.[2] This interaction is initiated by the electrostatic attraction between the positively charged **Omiganan** and the negatively charged phospholipids in the Candida cell membrane. Upon binding, **Omiganan** inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[2] This direct, physical mechanism of action is considered less likely to induce resistance compared to antifungal agents that target specific metabolic pathways.[2]

When used in combination with fluconazole, **Omiganan** is thought to facilitate the entry of fluconazole into the fungal cell, thereby enhancing its efficacy.[2] This synergistic or additive effect is particularly promising for overcoming fluconazole resistance in Candida strains.[2]





Click to download full resolution via product page

Diagram 1: Proposed mechanism of **Omiganan**'s antifungal action against *Candida* species.



## In Vitro Antifungal Activity

The in vitro antifungal activity of **Omiganan** has been evaluated against a wide range of Candida species, including clinical isolates from various sources. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Eradication Concentration (MBEC).

### Planktonic Cell Susceptibility (MIC)

Multiple studies have demonstrated **Omiganan**'s potent activity against planktonic (free-floating) Candida cells. The MIC values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, are summarized in the tables below.

| Table 1: MIC of Omiganan against Candida Species from Catheter- Associated Infections |               |               |                   |
|---------------------------------------------------------------------------------------|---------------|---------------|-------------------|
| Organism (No. of Isolates)                                                            | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Candida albicans (52)                                                                 | 64            | 128           | 32-128            |
| Candida glabrata (22)                                                                 | 128           | 256           | 128-256           |
| Candida tropicalis (11)                                                               | 32            | 32            | 16-64             |
| Candida parapsilosis<br>(11)                                                          | 256           | 256           | 128-256           |
| Candida krusei (10)                                                                   | 64            | 128           | 32-128            |
| Data sourced from Fritsche et al.[4]                                                  |               |               |                   |



| Table 2: MIC of Omiganan<br>against Candida Species<br>from Vulvovaginal<br>Candidiasis (VVC) and<br>Bloodstream Infections (BSI) |                       |                   |
|-----------------------------------------------------------------------------------------------------------------------------------|-----------------------|-------------------|
| Organism Group (No. of Isolates)                                                                                                  | Dominant MIC (μg/mL)  | MIC Range (μg/mL) |
| VVC Isolates (32)                                                                                                                 | 128 (59% of isolates) | 32-256            |
| BSI Isolates (30)                                                                                                                 | 256 (57% of isolates) | 32-256            |
| Data sourced from Żyrek et al.<br>[2]                                                                                             |                       |                   |
|                                                                                                                                   |                       |                   |
| Table 3: MIC of Omiganan against Clinical Isolates of Candida albicans from VVC                                                   |                       |                   |
| Organism (No. of Isolates)                                                                                                        | Commonest MIC (μg/mL) | MIC Range (μg/mL) |
| Candida albicans (18)                                                                                                             | 64 (9/18 strains)     | 64-256            |
| Data sourced from Czechowicz et al.[1]                                                                                            |                       |                   |

## **Biofilm Eradication (MBEC)**

Candida biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal agents. **Omiganan** has shown efficacy in eradicating pre-formed Candida biofilms. The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a biofilm.



| Table 4: MBEC of Omiganan a                                          |                 |                        |                    |  |
|----------------------------------------------------------------------|-----------------|------------------------|--------------------|--|
| Organism Group (No. of Isolates)                                     |                 | Dominant MBEC (μg/mL)  |                    |  |
| VVC Isolates (32)                                                    |                 | 256 (97% of isolates)  |                    |  |
| BSI Isolates (30)                                                    |                 | 256 (100% of isolates) |                    |  |
| Data sourced from Żyrek et al.[2]                                    |                 |                        |                    |  |
|                                                                      |                 |                        |                    |  |
| Table 5: MBEC of Omiganan against Candida albicans Biofilms from VVC |                 |                        |                    |  |
| Organism (No. of Isolates)                                           | Commonest ME    | BEC (μg/mL)            | MBEC Range (μg/mL) |  |
| Candida albicans (18)                                                | 256 (16/18 stra | ins)                   | 128-512            |  |
| Data sourced from Czechowicz et al.[1]                               |                 |                        |                    |  |

Notably, for a significant portion of isolates, the MBEC of **Omiganan** was identical or very close to its MIC, suggesting that **Omiganan** is effective against both planktonic and biofilm forms of Candida.[2]

## **In Vivo Efficacy**

In vivo studies have been conducted to evaluate the efficacy of topical **Omiganan** gel in animal models of skin colonization. In a guinea pig skin colonization model, a 1% **Omiganan** gel demonstrated potent antifungal activity against Candida albicans, causing a 2-log reduction in colony-forming units (CFU) after 24 hours.[5] Similarly, in an ex vivo pig skin model, **Omiganan** gels (0.1-2%) showed dose-dependent activity against yeasts, with the maximum effect observed at 1-2%.[5][6]

While these studies demonstrate **Omiganan**'s potential for topical treatment of Candida infections, further research is needed to evaluate its efficacy in systemic infection models.



# **Experimental Protocols Minimum Inhibitory Concentration (MIC) Assay**

The MIC of **Omiganan** against Candida species is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.





Click to download full resolution via product page

Diagram 2: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:



- Inoculum Preparation:Candida isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10<sup>3</sup> CFU/mL.
- Drug Dilution: Omiganan is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the prepared Candida suspension.
- Incubation: The plates are incubated at 35-37°C for 24-48 hours.
- MIC Reading: The MIC is determined as the lowest concentration of Omiganan that causes a significant inhibition of growth compared to the growth control.

# Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is used to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.





Click to download full resolution via product page



# Diagram 3: General workflow for Minimum Biofilm Eradication Concentration (MBEC) determination.

#### Protocol:

- Biofilm Formation: A standardized suspension of Candida cells is added to the wells of a 96well plate and incubated for 24-48 hours to allow for biofilm formation.
- Washing: The wells are gently washed with a sterile saline solution to remove non-adherent, planktonic cells.
- Drug Exposure: Serial dilutions of Omiganan are added to the wells containing the established biofilms.
- Incubation: The plate is incubated for a further 24 hours.
- Viability Assessment: The viability of the remaining biofilm is assessed using a metabolic assay (e.g., XTT or MTT) or by scraping the biofilm, plating on agar, and counting the resulting colonies. The MBEC is the lowest concentration of **Omiganan** that results in the complete eradication of the biofilm.

# **Synergy with Fluconazole**

Studies have investigated the combination of **Omiganan** with fluconazole, a commonly used azole antifungal. The interaction is typically assessed using a checkerboard microdilution assay to calculate the Fractional Inhibitory Concentration Index (FICI).

| Table 6: Interaction of Omiganan and Fluconazole against Candida Isolates |                  |
|---------------------------------------------------------------------------|------------------|
| Interaction Type                                                          | Interpretation   |
| Synergy                                                                   | FICI ≤ 0.5       |
| Additive                                                                  | 0.5 < FICI ≤ 1.0 |
| Indifference                                                              | 1.0 < FICI ≤ 4.0 |
| Antagonism                                                                | FICI > 4.0       |



In studies with clinical Candida isolates, the combination of **Omiganan** and fluconazole predominantly showed an additive effect, with some instances of synergy.[1][2] This suggests that **Omiganan** can potentiate the activity of fluconazole, potentially allowing for lower effective doses of both drugs and mitigating the development of resistance.[2]

### **Conclusion and Future Directions**

**Omiganan** exhibits potent and broad-spectrum antifungal activity against clinically relevant Candida species, including those forming biofilms. Its rapid, membrane-disrupting mechanism of action is a promising attribute in the face of growing antifungal resistance. The additive and synergistic effects observed with fluconazole highlight its potential as a combination therapy partner.

Future research should focus on:

- Conducting comprehensive in vivo efficacy studies in models of systemic candidiasis to evaluate the therapeutic potential of **Omiganan** beyond topical applications.
- Investigating the downstream signaling pathways in Candida that are affected by **Omiganan**-induced membrane stress to gain a more detailed understanding of its antifungal effects.
- Elucidating the precise molecular interactions that lead to the synergistic effects with azole antifungals.
- Performing detailed time-kill kinetic studies to further characterize the fungicidal activity of
   Omiganan against a broader range of Candida species.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of **Omiganan** as a novel antifungal agent in the fight against Candida infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Anticandidal Activity of Omiganan and Its Retro Analog Alone and in Combination with Fluconazole PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Antimicrobial Activity of Omiganan Alone and In Combination against Candida Isolated from Vulvovaginal Candidiasis and Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Omiganan Pentahydrochloride against Contemporary Fungal Pathogens Responsible for Catheter-Associated Infections PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, omiganan, in experimental skin colonisation models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antifungal Properties of Omiganan Against Candida Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549175#antifungal-properties-of-omiganan-against-candida-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com